7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Description

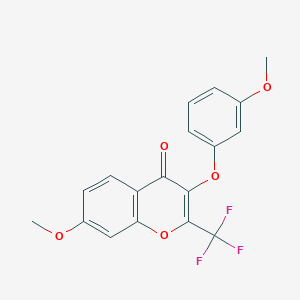

7-Methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by:

- Methoxy group at position 7: Enhances lipophilicity and influences electronic distribution.

- 3-Methoxyphenoxy group at position 3: A phenoxy ether linkage introduces steric bulk and polarizability.

- Trifluoromethyl group at position 2: A strong electron-withdrawing group that stabilizes the chromenone core and modulates reactivity.

Properties

IUPAC Name |

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O5/c1-23-10-4-3-5-12(8-10)25-16-15(22)13-7-6-11(24-2)9-14(13)26-17(16)18(19,20)21/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYODJLPICLXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4H-chromen-4-one and 3-methoxyphenol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.

Key Reactions: The key reactions involved in the synthesis include nucleophilic substitution, condensation, and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and cost-effectiveness while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted chromen-4-one derivatives.

Scientific Research Applications

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, oxidative stress, or cell proliferation, resulting in its observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Note: Molecular weight and formula for the target compound are inferred based on structural analogs.

Substituent Effects on Physicochemical Properties

- Phenoxy vs. Phenyl Groups: The 3-methoxyphenoxy group in the target compound introduces an ether linkage, increasing polarity compared to directly attached phenyl rings (e.g., 3g ). This may improve aqueous solubility but reduce membrane permeability.

- Methoxy vs. Hydroxy Groups: Hydroxy-substituted derivatives (e.g., 3g) engage in hydrogen bonding, which is critical for interactions with biological targets like Aβ42 .

- Trifluoromethyl Position: The CF₃ group at position 2 is conserved across most analogs. Its electron-withdrawing nature stabilizes the chromenone ring and may enhance binding to hydrophobic pockets in enzymes .

Pharmacological Relevance

- Aβ Aggregation Inhibition: Chromenones with hydroxyl groups (e.g., 3g) show promise in disrupting Aβ42 fibril formation, as demonstrated via molecular docking studies . The target compound’s methoxy groups may alter this activity by reducing polar interactions.

- Synthetic Accessibility: Derivatives like 7-methoxy-3-(2-methoxyphenyl)-2-CF₃-chromen-4-one are commercially available as screening compounds, indicating scalable synthesis routes . In contrast, the target compound’s phenoxy group may require specialized coupling reagents.

Structural and Crystallographic Insights

- Crystal Structure Determination: SHELX software (e.g., SHELXL, SHELXT) has been widely used for refining chromenone derivatives .

Biological Activity

7-Methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic derivative of coumarin, has gained attention for its diverse biological activities. This compound belongs to a class of flavonoids known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chromenone core substituted with methoxy and trifluoromethyl groups, which are crucial for its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability, contributing to the scavenging of free radicals. A study demonstrated that such derivatives could effectively reduce oxidative stress in cellular models, thereby protecting against cellular damage.

Anticancer Properties

Several studies have reported the anticancer potential of coumarin derivatives. For instance, this compound was evaluated in vitro against various cancer cell lines. The compound exhibited cytotoxicity with IC50 values in the micromolar range, suggesting its potential as an anticancer agent. Table 1 summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.8 |

| A549 (Lung Cancer) | 10.3 |

Anti-Acetylcholinesterase Activity

The inhibition of acetylcholinesterase (AChE) is a critical mechanism in treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown promising AChE inhibitory activity. In one study, derivatives were tested, revealing that the compound displayed an IC50 value of approximately 0.04 µM, indicating potent inhibition compared to standard drugs like galantamine.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with the compound significantly improved cognitive function and reduced amyloid plaque formation in the brain, suggesting its potential role in neuroprotection.

Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it inhibited pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via electrochemical C(sp³)-H bond activation, as demonstrated in chromone derivatives using (E)-3-(dimethylamino)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one and substituted anilines. Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile) and reaction temperature to enhance yield. Flash chromatography (e.g., petroleum ether/EtOAc gradients) is critical for purification .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (SXRD) with SHELXL refinement ensures structural accuracy. Polar solvents like acetonitrile are preferred for recrystallization to avoid solvate formation .

Q. What analytical techniques are suitable for assessing stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC with UV detection. Monitor degradation products at extremes of pH (1–13) and temperatures (25–60°C). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound, and what docking parameters are critical for accuracy?

- Methodological Answer : Molecular docking against target proteins (e.g., antimicrobial enzymes) requires force field optimization (e.g., AMBER or CHARMM) and flexible ligand binding site definitions. Use AutoDock Vina with a grid box size ≥20 ų to account for trifluoromethyl group interactions. Validate results with molecular dynamics simulations (≥100 ns) .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

- Methodological Answer : For twinned or low-resolution data, employ SHELXD for structure solution and SHELXL for refinement. Use the TWIN/BASF commands to model twinning fractions. Validate hydrogen bonding and π-π stacking with PLATON’s validation tools .

Q. How does the trifluoromethyl group influence electrochemical behavior in synthetic applications?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DCM) reveals redox potentials of the trifluoromethyl group. Compare with non-fluorinated analogs to assess electron-withdrawing effects. Controlled-potential electrolysis optimizes reaction pathways for functionalization .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Batch-to-batch variability in electrochemical synthesis is minimized using flow reactors with controlled current density (10–50 mA/cm²). Monitor intermediate stability via in-line FTIR to prevent decomposition. Pilot-scale flash chromatography with prepacked silica columns ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.